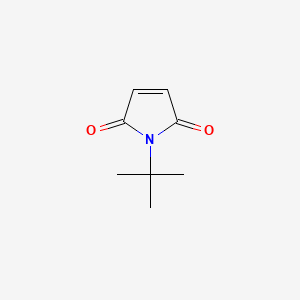

N-tert-Butylmaleimide

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-tert-butylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-8(2,3)9-6(10)4-5-7(9)11/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEKDUBMGZZTUDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349124 | |

| Record name | N-tert-Butylmaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4144-22-3 | |

| Record name | N-tert-Butylmaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-tert-Butylmaleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

N Tert Butylmaleimide: Foundational Academic Perspectives

Historical Context of N-substituted Maleimides in Chemical Research

The maleimide (B117702) functional group, characterized by a five-membered ring containing a nitrogen atom and two carbonyl groups, has been a subject of significant interest in chemical research for many decades. nih.gov Its unique reactivity and the ability to be readily functionalized have made it a versatile building block in various fields, including polymer chemistry and bioconjugation. nih.govresearchgate.netresearchgate.net

Evolution of Synthesis Methodologies for Maleimides

The synthesis of N-substituted maleimides has evolved considerably over time, with researchers developing various methods to improve efficiency, yield, and substrate scope. researchgate.net

A widely recognized and traditional method for preparing N-substituted maleimides involves a two-step process. researchgate.nettandfonline.comgoogle.com The first step is the reaction of maleic anhydride (B1165640) with a primary amine to form the corresponding N-substituted maleamic acid. tandfonline.comgoogle.com This is typically followed by a cyclodehydration reaction to yield the desired maleimide. tandfonline.comgoogle.com This dehydration can be achieved using a dehydrating agent, such as acetic anhydride, or through the use of a catalyst. google.com

The synthesis of N-tert-Butylmaleimide itself can be achieved through the reaction of maleic anhydride with tert-butylamine (B42293) to form N-tert-butyl maleamic acid, which is then cyclized. guidechem.com

Early Research on Maleimide Reactivity and Applications

Early investigations into the reactivity of maleimides quickly identified their susceptibility to nucleophilic attack, particularly the Michael addition reaction. cymitquimica.com The electron-deficient double bond of the maleimide ring readily reacts with thiols, a characteristic that has been extensively exploited in bioconjugation to selectively label cysteine residues in proteins. nih.govuu.nl This reaction is highly efficient under mild conditions, such as at room temperature and in aqueous buffers at physiological pH. uu.nl

Beyond thiol additions, maleimides have been recognized for their participation in cycloaddition reactions, most notably the Diels-Alder reaction. nih.govresearchgate.net This reactivity has been utilized in the development of thermoreversible polymer networks and for the functionalization of materials. researchgate.net

The versatility of the maleimide core led to its incorporation into a wide array of molecules with diverse applications. researchgate.net Early on, the biological activity of maleimide derivatives was explored, leading to the discovery of compounds with antibacterial, antiviral, and kinase inhibitory properties. acs.org In polymer science, maleimides have been used as monomers for the synthesis of high-performance polymers and thermosetting resins due to their ability to undergo free-radical polymerization at elevated temperatures. researchgate.net

Significance of the tert-Butyl Substituent in this compound

The presence of a tert-butyl group attached to the nitrogen atom of the maleimide ring in this compound imparts distinct chemical properties to the molecule, primarily through steric and electronic effects. researchgate.netfiveable.me

Steric Effects and Their Influence on Reactivity

The tert-butyl group is a bulky substituent, and its considerable size introduces significant steric hindrance around the maleimide ring. researchgate.netwikipedia.org This steric bulk can influence the rate and outcome of chemical reactions. researchgate.netfiveable.me

In the context of nucleophilic additions, the steric hindrance from the tert-butyl group can make the carbonyl carbons and the double bond less accessible to incoming nucleophiles. fiveable.me This can lead to a decrease in reaction rates compared to less hindered N-substituted maleimides. tandfonline.com For example, the reactivity of this compound in reactions with thiols is lower than that of maleimides with smaller N-substituents. tandfonline.com This steric shielding can also influence the stereochemistry of addition reactions. fiveable.me

The Thorpe-Ingold effect, which describes the influence of bulky substituents on cyclization reactions, is another manifestation of the steric impact of the tert-butyl group. wikipedia.org The presence of the tert-butyl group can also be used for kinetic stabilization of molecules. wikipedia.org

The table below provides a conceptual comparison of the relative reactivity of different N-substituted maleimides, highlighting the influence of the N-substituent's steric bulk.

| N-Substituent | Relative Steric Bulk | Conceptual Relative Reactivity in Nucleophilic Addition |

| Hydrogen | Low | High |

| Methyl | Moderate | Moderate |

| Ethyl | Moderate | Moderate |

| tert-Butyl | High | Low |

| Phenyl | High | Moderate-Low |

Electronic Effects and Their Impact on Chemical Behavior

The tert-butyl group is generally considered to be electron-donating through an inductive effect. stackexchange.com This effect arises from the flow of electron density from the sp3-hybridized carbon of the tert-butyl group to the sp2-hybridized nitrogen atom of the maleimide ring. stackexchange.com

This electron donation can influence the electronic properties of the maleimide ring. By increasing the electron density on the nitrogen atom, the tert-butyl group can subtly affect the electrophilicity of the carbonyl carbons and the double bond. nih.gov The insertion of tert-butyl groups has been shown to raise the LUMO (Lowest Unoccupied Molecular Orbital) level in certain molecular systems, which can be attributed to a hyperconjugation effect and electrostatic destabilization. nih.govrsc.orgnih.gov

While the inductive effect is the primary electronic contribution, carbon-carbon hyperconjugation has also been considered, although it is generally a smaller effect. stackexchange.com The electron-donating nature of the tert-butyl group can stabilize adjacent carbocations, which can be a factor in certain reaction mechanisms. beilstein-journals.org

The table below summarizes the key electronic properties influenced by the tert-butyl substituent.

| Electronic Effect | Description | Impact on this compound |

| Inductive Effect | Electron donation through the sigma bond framework. stackexchange.com | Increases electron density on the maleimide nitrogen. |

| Hyperconjugation | Delocalization of sigma-bond electrons into adjacent pi-orbitals. nih.gov | Can contribute to raising the LUMO energy level. nih.govrsc.org |

| Electrophilicity | The susceptibility of the maleimide ring to nucleophilic attack. | May be slightly reduced due to electron donation. |

Synthetic Methodologies and Reaction Pathways of N Tert Butylmaleimide

Established Synthetic Routes to N-tert-Butylmaleimide

The most common and industrially relevant method for synthesizing this compound is a two-step process that begins with maleic anhydride (B1165640) and tert-butylamine (B42293). google.comresearchgate.net This pathway involves the initial formation of an intermediate, N-tert-butylmaleamic acid, which is subsequently cyclized to yield the final product. google.com

Two-Step Synthesis from Maleic Anhydride and tert-Butylamine

This well-established route is favored for its efficiency and the ability to produce a high-purity product. google.com The process is sequential, with each step having its own specific reaction conditions and considerations.

The first step in this synthesis is the exothermic condensation reaction between maleic anhydride and tert-butylamine. google.com This reaction leads to the formation of the open-chain intermediate, N-tert-butylmaleamic acid. google.com

The reaction is typically carried out in a suitable solvent, with acetone (B3395972) being a common choice due to its low toxicity and cost-effectiveness. google.com The process involves dissolving maleic anhydride in the solvent, followed by the controlled, dropwise addition of tert-butylamine. google.com Temperature control during this addition is crucial to prevent premature side reactions. The reaction is generally maintained at a temperature between 20-30°C. google.com A slight molar excess of maleic anhydride is often used to ensure the complete consumption of the more volatile tert-butylamine.

A representative procedure involves:

Dissolving maleic anhydride in acetone with stirring. google.com

Slowly adding a solution of tert-butylamine in acetone to the maleic anhydride solution. google.com

Maintaining the reaction temperature at approximately 25-30°C for about an hour after the addition is complete. google.com

The resulting product, N-tert-butylmaleamic acid, often precipitates from the solution as a suspension. google.com

| Reactant | Solvent | Temperature | Reaction Time | Product |

| Maleic Anhydride, tert-Butylamine | Acetone | 25-30°C | 1.0 - 1.5 hours | N-tert-butylmaleamic acid |

A variety of dehydrating agents and catalysts have been employed to facilitate the cyclization of N-tert-butylmaleamic acid.

Acetic Anhydride and Sodium Acetate (B1210297): A traditional and effective method involves heating the maleamic acid derivative in the presence of acetic anhydride with a catalytic amount of sodium acetate. researchgate.nettandfonline.com This combination serves to both dehydrate the intermediate and catalyze the ring closure.

Thionyl Chloride and N,N-dimethylaniline: A more recent and patented method utilizes thionyl chloride as a chlorinating and dehydrating agent. google.com In this process, the carboxylic acid group of the maleamic acid is first converted to an acyl chloride intermediate. Subsequently, a base, such as N,N-dimethylaniline, is added to scavenge the hydrogen chloride produced, which drives the cyclization to completion. This method often includes a polymerization inhibitor, like hydroquinone (B1673460) or resorcinol, to prevent unwanted side reactions. google.com

Other Catalytic Systems: Other systems, such as using triethylamine (B128534) in conjunction with acetic anhydride and magnesium chloride in an acetone solvent, have also been reported to give high yields. google.com

| Dehydrating Agent / Catalyst System | Solvent | Key Features |

| Acetic Anhydride / Sodium Acetate | Acetic Anhydride | Traditional method, effective for dehydration and cyclization. researchgate.nettandfonline.com |

| Thionyl Chloride / N,N-dimethylaniline | Acetone | Forms an acyl chloride intermediate, requires a base to complete cyclization. google.com |

| Acetic Anhydride / Triethylamine / Magnesium Chloride | Acetone | High yield system, though may use a large amount of tertiary amine. google.com |

The choice of solvent and reaction conditions is critical for a successful cyclization.

When using the acetic anhydride/sodium acetate system, the reaction is typically conducted by heating the mixture. tandfonline.com

For the thionyl chloride method, the initial reaction to form the acyl chloride is carried out at a controlled temperature of 40-45°C. google.com The subsequent addition of N,N-dimethylaniline to effect the cyclization is performed at a slightly higher temperature of 50-55°C, followed by a heating period of 3 to 5 hours to ensure the reaction goes to completion. Acetone is a commonly used solvent in this process. google.com

Azeotropic distillation is another technique employed, where a solvent such as toluene (B28343) or xylene is used to remove the water formed during the dehydration reaction, thereby driving the equilibrium towards the formation of the imide. google.comgoogleapis.com This can be catalyzed by an acid like sulfuric acid. googleapis.com The reaction temperatures for this method are typically in the range of 90-180°C. google.comgoogleapis.com

The final product, this compound, is then purified through techniques such as extraction with warm water to remove byproducts and salts, followed by vacuum distillation to isolate the pure compound.

Cyclization to this compound

Dehydrating Agents and Catalysts in Cyclization

One-Step Synthesis Approaches

While the two-step synthesis is more prevalent, research into one-step synthesis methods for N-substituted maleimides has also been conducted. google.com These approaches aim to combine the amination and cyclization reactions into a single process, potentially offering advantages in terms of process simplification and cost reduction.

Historically, early one-step methods involved reacting maleic anhydride and an amine in solvents like toluene or xylene at high temperatures (90-180°C). google.com However, these methods often suffered from very low product yields, limiting their practical application. google.com The development of more efficient two-step processes has largely superseded these earlier one-pot approaches. google.com More recent research continues to explore one-pot syntheses for related compounds, which could potentially be adapted for this compound, but the two-step method remains the standard for its production. sci-hub.se

Direct Coupling Methods

The synthesis of N-substituted maleimides, including this compound, can be achieved through direct coupling strategies. One such method involves the reaction of alkyl or aralkyl halides with heavy metal salts of maleimide (B117702), such as silver or mercury salts. acs.org This approach provides a direct pathway to forming the N-alkyl bond. Another advanced strategy is the cross-coupling of N-substituted 3,4-dibromomaleimides with aryl or hetarylboronic acids. researchgate.net This palladium-catalyzed reaction, typically using a catalyst like Pd(Ph3P)4, allows for the synthesis of complex, substituted maleimides with high yields. researchgate.net

Optimization and Advanced Synthesis Strategies

The predominant synthesis of this compound involves a two-step process starting from maleic anhydride and tert-butylamine. google.comtandfonline.com The initial reaction forms an N-tert-butyl maleamic acid intermediate. google.com This intermediate is then cyclized to yield the final this compound product. tandfonline.com Optimization of this process is critical for achieving high yields and purity on both laboratory and industrial scales.

Enhancing Reaction Yields and Product Purity

Achieving high yields and purity in this compound synthesis is dependent on the careful control of several process parameters. The stoichiometry of the reactants is crucial; a slight excess of maleic anhydride (molar ratio of 1.0–1.1:1 to tert-butylamine) is often used to ensure the complete consumption of the more volatile amine. The reaction to form the maleamic acid intermediate is exothermic, necessitating controlled, dropwise addition of the tert-butylamine to maintain a temperature of 20–30°C and prevent premature ring closure or decomposition. google.com

The subsequent cyclization step, often using a chlorinating agent like thionyl chloride followed by dehydrochlorination, also requires precise control. google.com The mass ratio of thionyl chloride to the maleamic acid intermediate is typically maintained between 1.2-1.5:1. google.com Purification of the crude product involves multiple washes with warm water and a sodium bicarbonate solution to remove salts and acidic impurities, followed by vacuum distillation to recover the solvent and isolate the final product. google.com A patent for this method reports product yields as high as 97.5% with a purity of 98.6%. google.com

| Parameter | Recommended Condition | Rationale | Reference |

|---|---|---|---|

| Molar Ratio (Maleic Anhydride:tert-Butylamine) | 1.0–1.1 : 1 | Ensures complete consumption of volatile amine and near-quantitative conversion to the maleamic acid intermediate. | |

| Amine Addition Temperature | 20–30°C | Controls exothermic reaction and prevents premature ring closure or decomposition. | google.com |

| Cyclization Temperature | 40–45°C (Chlorination), 50-55°C (Ring Closure) | Optimizes reaction rate while preventing runaway exothermic reactions and side product formation. | google.com |

| Purification | Sequential liquid-liquid extractions and vacuum distillation. | Removes residual impurities, salts, and byproducts, enhancing final product purity. |

Minimizing Byproduct Formation

A key challenge in N-substituted maleimide synthesis is the prevention of unwanted side reactions, particularly polymerization of the maleimide product. google.com To suppress this, polymerization inhibitors such as hydroquinone, 2,6-di-tert-butylphenol, or other phenolic compounds are added during the cyclization step. google.com The amount of inhibitor is typically very low, constituting only 0.01–0.03% of the maleamic acid mass.

Careful temperature control during the addition of reagents like thionyl chloride is also essential to prevent runaway exothermic reactions that can lead to decomposition and the formation of impurities. The two-step synthesis method, which separates the formation of the maleamic acid from the high-temperature cyclization, is itself a strategy to reduce byproducts compared to older one-step methods that produced very low yields (5-8%) due to resin formation. google.com

Industrial Scale Production Considerations

The synthesis method utilizing maleic anhydride, tert-butylamine, and thionyl chloride in an acetone solvent is considered well-suited for industrial production due to its use of simple, readily available raw materials and stable product quality. google.comgoogle.com While often performed as a batch process, the lack of highly sensitive intermediates suggests compatibility with continuous flow systems, which could offer advantages in scalability and consistency.

An important consideration for industrial-scale synthesis is waste management and solvent recovery. The described process is advantageous as it allows for the recovery of the acetone solvent via vacuum distillation (at 0.05–0.08 MPa and 30–50°C). google.com Furthermore, the aqueous waste streams from purification can be neutralized, with one patented method reducing water consumption to 4.5–7.0 kg per kg of product, making the process more economical and environmentally sound. google.com

| Factor | Strategy/Consideration | Benefit | Reference |

|---|---|---|---|

| Process Type | Batch processing is common; potential for continuous flow systems. | Batch is established; continuous flow could improve efficiency and scalability. | |

| Solvent Management | Solvent (acetone) is recovered via vacuum distillation. | Reduces raw material costs and minimizes environmental impact. | google.com |

| Waste Management | Aqueous waste is minimized and neutralized before disposal. | Reduces water consumption and allows for standard wastewater treatment. | |

| Catalyst/Inhibitor Load | Polymerization inhibitors are used at very low concentrations (0.01–0.03%). | Low catalyst load reduces cost and simplifies purification. |

Mechanistic Investigations of this compound Formation

The formation of this compound from maleic anhydride and tert-butylamine proceeds through a defined mechanism involving two primary stages.

Reaction Kinetics and Rate-Determining Steps

The synthesis of this compound involves two key chemical transformations: the initial aminolysis of maleic anhydride to form N-tert-butyl maleamic acid, followed by a cyclodehydration (imidation) to form the final maleimide ring. google.com

Formation of N-tert-butyl maleamic acid: This is a rapid and exothermic reaction between maleic anhydride and tert-butylamine. It typically proceeds to completion within 0.5 to 1.0 hours at controlled temperatures of 25-30°C. google.com

While detailed kinetic data for the formation of this compound specifically are not widely published, studies on related systems, such as the polymerization of N-substituted maleimides, confirm that reactions involving the maleimide structure can be significantly influenced by steric and electronic factors. rsc.orgkpi.ua The bulky tert-butyl group, for instance, can introduce steric hindrance that affects reactivity compared to other N-substituted maleimides. rsc.org

Influence of Catalysis on Reaction Pathways

The synthesis of this compound, like many N-substituted maleimides, typically proceeds through the formation of an N-tert-butylmaleamic acid intermediate from maleic anhydride and tert-butylamine, followed by a cyclodehydration step. tandfonline.comgoogle.com Catalysis plays a pivotal role in this second step, influencing reaction rates, yields, and selectivity by providing alternative reaction pathways with lower activation energies. Various catalytic systems have been developed, ranging from phase transfer catalysts and metal compounds to photosensitizers.

One common approach involves the use of dehydrating agents like acetic anhydride with a catalytic amount of sodium acetate. tandfonline.com However, more refined catalytic methods aim to avoid stoichiometric dehydrating agents. Phase transfer catalysis, for instance, has been shown to be an efficient method for the synthesis of N-substituted maleimides. In a study, the conversion of N-(α)-methylbenzylmaleamic acid to the corresponding maleimide was facilitated by the phase transfer catalyst tetrabutylammonium (B224687) bromide (TBAB) in the presence of sodium carbonate. The catalyst is essential for the cyclization of the intermediate methyl ester, which forms in situ.

Metal-based catalysts are widely explored for the dehydration of N-substituted maleamic acids.

Tin and Zinc Catalysts : Tin compounds, such as tin salts of maleamic acid, metallic tin, and tin oxides, have been used as highly active catalysts. google.com These catalysts promote the dehydrating imidization in high yield and selectivity, allowing for simpler purification procedures. google.com Similarly, zinc-based catalysts, including metallic zinc and zinc salts of the corresponding maleamic acid, have been found to be effective, with the zinc salt being identified as a precursor to the active catalyst. epo.org These catalysts can effectively prevent reactor corrosion issues that arise with strong acid catalysts like sulfuric acid, although they may sometimes result in lower yields if an excess of the maleamic acid remains. google.com

Palladium Catalysts : A palladium-catalyzed cyclization of alkynes with isocyanides offers an alternative route to polysubstituted maleimides. organic-chemistry.org In a specific protocol, Pd(OAc)₂ was identified as the optimal catalyst, with toluene as the solvent and KBr as a beneficial additive. organic-chemistry.org This method allows for the construction of C-C, C=O, and C-N bonds in a single pot under mild conditions. organic-chemistry.org The N-tert-butyl maleimide products from this route can be deprotected to yield the unprotected maleimide. organic-chemistry.org

Ruthenium Catalysts : Ruthenium complexes have been employed in cross-dehydrogenative annulation reactions to synthesize complex structures incorporating a maleimide core. In one study, treating N-(7-azaindole)benzamides with this compound in the presence of a ruthenium catalyst afforded the desired annulated products in yields of 61-65%. sci-hub.se

Photocatalysis represents a greener approach. Natural pigments like chlorophyll (B73375) have been used as photosensitizers in visible-light photoredox catalysis. acs.org This method was applied to synthesize tetrahydroquinolines from N,N-dimethylanilines and various maleimides. When this compound was used, the reaction yielded the product, albeit at lower yields (61-66%) compared to other maleimides, a fact attributed to the steric hindrance of the tert-butyl group. acs.org

The table below summarizes the performance of various catalytic systems in reactions involving this compound or related N-substituted maleimides.

| Catalyst System | Reactants | Product Type | Yield (%) | Reference |

| [Ru(p-cymene)Cl₂]₂ / Ag₂CO₃ / Cu(OAc)₂·H₂O | N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzamide, this compound | Pyrroloisoquinoline derivative | 61-65 | sci-hub.se |

| Chlorophyll / Visible Light | N,N-dimethylanilines, this compound | Tetrahydroquinoline derivative | 61-66 | acs.org |

| Pd(OAc)₂ / KBr | Alkynes, Isocyanides | Polysubstituted maleimide | Varies | organic-chemistry.org |

| Zinc salt of maleamic acid | N-substituted maleamic acid | N-substituted maleimide | High | epo.org |

| Tin salt of maleamic acid | N-substituted maleamic acid | N-substituted maleimide | High | google.com |

| L-Phenylalanine / Bentonite | Aldehydes, N-substituted maleimides | Chiral succinimides | High | rsc.org |

Thermodynamic and Kinetic Control in Synthesis

The principles of thermodynamic versus kinetic control are crucial in chemical synthesis when competing reaction pathways can lead to different products. wikipedia.org A reaction is under kinetic control if the product distribution is determined by the relative rates of formation, favoring the product that forms fastest (i.e., via the lowest activation energy path). numberanalytics.comlibretexts.org Conversely, a reaction is under thermodynamic control if the product ratio is governed by the relative stabilities of the products, favoring the most stable product, which occurs when the reaction is reversible and allowed to reach equilibrium. wikipedia.orglibretexts.org

In the synthesis of this compound, these concepts are particularly relevant during the cyclization of the N-tert-butylmaleamic acid intermediate. The reaction conditions, especially temperature, dictate whether the kinetic or thermodynamic product is favored. libretexts.org

Kinetic Control : At lower temperatures, reactions are typically irreversible, and the product that forms more rapidly will be the major product. libretexts.org For the cyclization step, this would be the product formed via the transition state with the lowest activation energy. Factors like sterically demanding bases and low temperatures can enhance kinetic selectivity. wikipedia.org

Thermodynamic Control : At higher temperatures, the system has enough energy to overcome activation barriers for both forward and reverse reactions, allowing an equilibrium to be established. libretexts.org Under these reversible conditions, the final product mixture will reflect the thermodynamic stabilities of the products, with the most stable isomer predominating. youtube.com

The Diels-Alder reaction, a process in which maleimides are frequently used as dienophiles, provides a classic example of this dual control. The reaction between cyclopentadiene (B3395910) and maleimides can yield both endo and exo isomers. wikipedia.org Often, the endo adduct is the kinetic product, formed faster due to favorable orbital overlap in the transition state, while the exo adduct is the thermodynamically more stable product due to reduced steric hindrance. wikipedia.org A study of the Diels-Alder reaction between furfuryl alcohol and N-hydroxymaleimides demonstrated a clear transition from a kinetically controlled to a thermodynamically controlled regime within the studied temperature range. nih.govresearchgate.net

While specific thermodynamic and kinetic data for the cyclization of N-tert-butylmaleamic acid are not extensively detailed in the provided context, the general principles can be applied. The formation of this compound from its maleamic acid precursor involves an intramolecular condensation. Competing side reactions, such as polymerization or the formation of isoimide (B1223178) byproducts, could be influenced by kinetic versus thermodynamic conditions. For instance, a rapid, kinetically controlled cyclization at a lower temperature might favor the desired imide, while prolonged heating at higher temperatures, aimed at achieving thermodynamic equilibrium, could potentially lead to more stable but undesired byproducts.

The table below outlines the general conditions that favor either kinetic or thermodynamic control in a chemical reaction.

| Control Type | Favored Conditions | Product Outcome | Reference |

| Kinetic | Low temperature, short reaction time, irreversible conditions | The product that is formed fastest (lowest Eₐ) | wikipedia.orglibretexts.org |

| Thermodynamic | High temperature, long reaction time, reversible conditions | The most stable product (lowest Gibbs free energy) | wikipedia.orglibretexts.org |

Polymer Science Applications of N Tert Butylmaleimide

Polymerization Mechanisms Involving N-tert-Butylmaleimide

This compound (TBMI) participates in various polymerization reactions, most notably radical polymerization, to form both homopolymers and copolymers. The steric hindrance provided by the tert-butyl group plays a significant role in its reactivity.

Radical polymerization is a primary method for polymerizing this compound. This process can be initiated using standard radical initiators like azobisisobutyronitrile (AIBN).

This compound can undergo free-radical homopolymerization. core.ac.uk Studies have shown that N-tert-alkylmaleimides, including this compound (tBMI), can be polymerized in the presence of a radical initiator to produce high molecular weight polymers. scispace.com The polymerization reactivity is observed to be dependent on the bulkiness of the N-substituent. scispace.com

Table 1: Radical Homopolymerization of this compound (TBMI) Polymerization Conditions: [TBMI] = 1.0 mol/L, [AIBN] = 1.0×10⁻² mol/L in 4mL of Benzene at 60°C.

| Run No. | Polymerization Time (h) | Yield (wt%) | M₁ in Monomer (mol%) |

| 18-0 | 5.0 | 5.9 | 100.0 |

| 18-0-1 | 19.0 | 65.9 | 100.0 |

| - | 12.0 | Quantitative | 100.0 |

| Data sourced from Oishi et al., 1988. core.ac.uk |

This compound is frequently copolymerized with various vinyl monomers to tailor the properties of the final polymer, such as thermal stability. core.ac.uk

####### 3.1.1.2.1. Copolymerization with Styrene (B11656)

The radical copolymerization of this compound (TBMI, M₁) with Styrene (ST, M₂) has been investigated. These copolymerizations are generally characterized as alternating. core.ac.uk This tendency suggests the formation of a charge-transfer complex between the electron-acceptor maleimide (B117702) monomer and the electron-donor styrene monomer. core.ac.uk The copolymerizability of N-substituted maleimides with styrene was found to follow the order TBMI > SBMI > IPMI, indicating that substituent effects influence the reactivity. core.ac.uk For the TBMI-ST system, it is reported that each monomer reactivity ratio is practically zero, which is characteristic of highly alternating copolymerizations. core.ac.uk The resulting copolymers are typically white powders. core.ac.uk

Table 2: Radical Copolymerization of this compound (TBMI, M₁) with Styrene (ST, M₂) in Benzene at 60°C Polymerization Conditions: [AIBN] = 1.0×10⁻² mol/L; M₁ + M₂ ≈ 1.0g in 4mL Benzene.

| Run No. | M₁ in Monomer Feed (mol%) | Polymerization Time (h) | Yield (wt%) | N-Analysis (%) | M₁ in Copolymer (mol%) |

| 18-1 | 10.1 | 5.0 | 27.3 | 5.30 | 45.4 |

| 18-2 | 20.0 | 5.0 | 23.4 | 5.92 | 53.4 |

| 18-3 | 30.0 | 5.0 | 20.0 | 6.09 | 55.6 |

| 18-4 | 39.8 | 5.0 | 18.0 | 6.22 | 57.3 |

| 18-5 | 49.8 | 5.0 | 18.1 | 6.33 | 58.8 |

| 18-6 | 60.0 | 5.0 | 17.0 | 6.35 | 59.1 |

| 18-7 | 79.8 | 5.0 | 12.7 | 6.53 | 62.9 |

| 18-8 | 89.0 | 5.0 | 45.6 | 7.40 | 74.2 |

| Data sourced from Oishi et al., 1988. core.ac.uk |

####### 3.1.1.2.2. Copolymerization with Methyl Methacrylate (B99206)

This compound (TBMI, M₁) also undergoes radical copolymerization with Methyl Methacrylate (MMA, M₂). This reaction has been studied to improve the thermal stability of poly(methyl methacrylate). core.ac.uk The radical reactivity of N-substituted maleimides in copolymerization with MMA is influenced by the N-substituent. core.ac.uk

Table 3: Radical Copolymerization of this compound (TBMI, M₁) with Methyl Methacrylate (MMA, M₂) in Benzene at 60°C Polymerization Conditions: [AIBN] = 1.0×10⁻² mol/L; M₁ + M₂ ≈ 1.0g in 4mL Benzene; Time = 19h.

| Run No. | M₁ in Monomer Feed (mol%) | Yield (wt%) | N-Analysis (%) | M₁ in Copolymer (mol%) |

| 19-1 | 10.0 | 70.3 | 2.15 | 16.0 |

| 19-2 | 20.0 | 85.1 | 3.50 | 28.1 |

| 19-3 | 30.0 | 83.0 | 4.60 | 39.8 |

| 19-4 | 40.0 | 73.1 | 5.40 | 49.6 |

| 19-5 | 50.0 | 74.8 | 5.97 | 57.0 |

| 19-6 | 60.0 | 72.3 | 6.60 | 65.5 |

| 19-7 | 80.0 | 82.5 | 7.90 | 82.2 |

| Data sourced from Oishi et al., 1988. core.ac.uk |

####### 3.1.1.2.3. Copolymerization with N-Vinylpyrrolidinone and N-Vinylformamide

The copolymerization of this compound (tBMI) can be initiated by light when mixed with electron-donor monomers like N-Vinylpyrrolidinone (NVP) and N-Vinylformamide (NVF). researchgate.net Research has shown that mixtures of t-butyl maleimide with NVP or NVF can be photopolymerized at reasonable rates, even without the addition of a photoinitiator. researchgate.netresearchgate.net This is attributed to the formation of an intermediate charge-transfer complex that degrades to form initiating radicals upon exposure to UV light. kpi.ua In one study, tBMI was mixed in 1:1 molar ratios with the N-vinyl amide monomers for these photo-induced copolymerizations. kpi.ua

Radical Polymerization of this compound

Copolymerization with Methyl Methacrylate

Influence of N-Substituent Bulkiness on Reactivity

The reactivity of N-substituted maleimides in polymerization is significantly affected by the steric hindrance of the N-substituent. Research indicates that bulky substituents, such as the tert-butyl group in this compound, can decrease the rate of homopolymerization. vcu.edu This is attributed to the steric hindrance posed by the bulky group, which impedes the approach of the monomer to the growing polymer chain. researchgate.net

In copolymerization reactions, the effect of the N-substituent's bulkiness is also evident. For instance, in radical copolymerization with olefins, less bulky and more electron-donating substituents on the maleimide nitrogen are reported to effectively induce the penultimate unit effect, leading to sequence-controlled copolymers. researchgate.net Conversely, the bulky N-tert-butyl group has been observed to exhibit lower reactivity in certain reactions compared to maleimides with smaller or more polar substituents. tandfonline.com For example, in the synthesis of tetrahydroquinolines from N,N-dimethylanilines and maleimides, the use of this compound resulted in lower yields, a phenomenon ascribed to its significant steric hindrance. acs.org

Photoinduced Polymerization of this compound

N-substituted maleimides, including this compound, can participate in photoinduced polymerization reactions. kpi.ua These reactions often occur in the absence of a traditional photoinitiator, as the maleimide monomer itself can absorb UV light and initiate polymerization. kpi.ua The process is believed to involve the generation of initiating radicals through hydrogen abstraction from a ground state maleimide or a co-monomer by an excited maleimide molecule. kpi.ua

However, the structure of the N-substituent plays a crucial role in the efficiency of this process. Studies have shown that maleimides with readily abstractable hydrogens, such as N-hydroxypentyl maleimide, exhibit faster polymerization rates compared to this compound, which lacks such hydrogens. kpi.uakpi.ua When this compound was used in combination with a vinyl ether, the photo-induced copolymerization proceeded at a much slower rate than with maleimides containing labile hydrogens. kpi.ua Despite this, this compound can be sensitized to have greater initiation efficiencies in the presence of a sensitizer (B1316253) and a hydrogen atom donor. google.com

Living/Controlled Polymerization Techniques (e.g., RAFT) (General for maleimides)

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile technique for synthesizing polymers with controlled molecular weights and narrow polydispersity. While N-substituted maleimides generally show a low tendency to homopolymerize under typical RAFT conditions, they readily copolymerize with other monomers. nih.govrsc.org This characteristic is exploited in various strategies.

One such strategy involves the addition of a single N-substituted maleimide unit to the end of a polymer chain, a technique known as single unit monomer insertion (SUMI). rsc.org This allows for the introduction of specific functionalities at the polymer chain end with high efficiency. nih.govrsc.org For example, photoinduced RAFT SUMI has been used to create sequence-controlled and stereospecific oligomers by the sequential and alternating insertion of monomers like indene (B144670) and N-substituted maleimides. anu.edu.au The steric hindrance of the repeating monomer units in this process leads to a preference for a trans-configuration along the main chain. anu.edu.au

RAFT polymerization is also well-suited for creating heterotelechelic polymers, which have different functional groups at each end of the polymer chain. rsc.orgrsc.org Furthermore, RAFT techniques have been employed for the alternating copolymerization of N-substituted maleimides with comonomers like styrene, resulting in copolymers with a well-defined alternating sequence. researchgate.net

Polymeric Materials Derived from this compound

Synthesis and Characterization of Poly(this compound)

Poly(this compound) (PtBMI) is synthesized through the radical polymerization of this compound (tBMI). researchgate.netoptica.org The polymerization of tBMI can be initiated by radical initiators, leading to the formation of a less-flexible poly(substituted methylene) structure. researchgate.netoptica.org The resulting homopolymer, PtBMI, has been characterized to understand its physical and thermal properties.

The glass transition temperature (Tg) of a polymer is a critical property, and for PtBMI, it has been a subject of investigation. The Tg of copolymers containing tBMI units generally increases with a higher proportion of the maleimide monomer. optica.org

| Polymerization Method | Initiator | Key Findings | Reference |

| Radical Polymerization | Radical Initiator | Produces a less-flexible poly(substituted methylene) structure. | researchgate.netoptica.org |

| Thermolysis of Poly(N-tert-alkylmaleimide)s | - | Can yield high molecular weight polymaleimide. | optica.org |

Copolymers and Terpolymers incorporating this compound

This compound is frequently used as a comonomer to modify the properties of other polymers. It has been incorporated into various copolymers and terpolymers to enhance thermal stability and other characteristics. kpi.uascispace.com

For example, this compound has been copolymerized with styrene derivatives. kpi.ua A notable example is the copolymerization of N-(tert-butyloxycarbonyl)maleimide (t-BOCMI), a protected form of maleimide, with styrene. The resulting alternating copolymers can be thermally deprotected to yield poly(maleimide-co-styrene), a polymer with improved thermal stability. kpi.ua

Terpolymers incorporating this compound have also been synthesized to achieve specific properties. For instance, a ternary copolymer of methyl methacrylate (MMA), benzyl (B1604629) methacrylate (BzMA), and N-ethylmaleimide (EMI), a related N-substituted maleimide, was designed to exhibit zero-zero birefringence, a desirable optical property. optica.org While this specific example uses EMI, the principle of incorporating a maleimide to tune properties is applicable.

Structure-Property Relationships in this compound Copolymers

The incorporation of this compound into copolymers significantly influences their properties due to the bulky tert-butyl group and the rigid maleimide ring.

Thermal Properties: A key effect of including this compound in copolymers is the enhancement of their thermal stability, specifically an increase in the glass transition temperature (Tg). The rigid structure of the maleimide unit restricts the mobility of the polymer chains, leading to a higher Tg. This effect is generally proportional to the amount of maleimide incorporated into the copolymer. optica.org

Mechanical and Optical Properties: The structure of this compound copolymers also affects their mechanical and optical characteristics. The rigidity imparted by the maleimide units can influence the modulus and strain of the copolymers. researchgate.net In terms of optical properties, the polarizability of the monomer unit is a key factor. The bulky tert-butyl group can impact the polymer's refractive index and density. optica.org By carefully selecting comonomers, it is possible to create copolymers with specific optical properties, such as controlled birefringence. optica.org

Sequence Control and Reactivity: In radical copolymerizations, the bulky N-tert-butyl substituent can influence the monomer sequence. While less bulky N-substituents can promote alternating sequences through the penultimate unit effect, the steric hindrance of the tert-butyl group can alter this behavior. researchgate.net This control over the microstructure of the copolymer is crucial as it directly impacts the final material properties.

| Copolymer System | Property Investigated | Key Finding | Reference |

| N-(tert-butyloxycarbonyl)maleimide / Styrene | Thermal Stability | Deprotected copolymer shows improved thermal stability. | kpi.ua |

| N-(alkyl-substituted phenyl)maleimides / n-butyl vinyl ether & n-butyl acrylate | Thermal & Mechanical Properties | Copolymer properties depend on repeating structure and composition. | researchgate.net |

| Methyl Methacrylate / N-substituted maleimides | Glass Transition Temperature & Optical Properties | Tg increases with maleimide content; substituent affects refractive index. | optica.org |

| Limonene / N-phenylmaleimides | Sequence Control | Electron-donating substituents on maleimide favor 2:1 sequence control. | researchgate.net |

| Anthracene-Maleimide based copolymers | Gas and Water Vapor Transport | Bulky substituents increase free volume and permeability. | nih.gov |

Design of Zero-Zero-Birefringence Polymers

In the field of optical polymers, birefringence, the anisotropy of a material's refractive index, is a critical parameter that can negatively impact the performance of optical devices by causing image blurring and reducing sensor accuracy. optica.org Consequently, there is significant demand for "zero-zero-birefringence" polymers, which exhibit neither orientational birefringence nor photoelastic birefringence. optica.orgoptica.orgresearchgate.net

N-substituted maleimides (RMIs), including this compound (tBMI), have been investigated as monomers for creating such advanced optical materials. optica.orgresearchgate.net The underlying principle involves the copolymerization of monomers with positive and negative birefringence to cancel each other out. researchgate.net The intrinsic birefringence (Δn₀) and the photoelastic coefficient (C) of a copolymer can be controlled by adjusting the composition ratio of the constituent monomers. optica.orgoptica.org

Table 1: Investigated N-(Alkyl-substituted) Maleimides for Zero-Zero-Birefringence Polymers

| Monomer Name | Abbreviation |

|---|---|

| This compound | tBMI |

| N-methylmaleimide | MeMI |

| N-ethylmaleimide | EMI |

| N-propylmaleimide | PrMI |

| N-isopropylmaleimide | iPrMI |

This table showcases various N-substituted maleimides that have been studied for their potential in creating zero-zero-birefringence polymers.

Functionalized Polymers Utilizing this compound as a Building Block

This compound serves as a valuable building block in the synthesis of functionalized polymers due to its reactive maleimide group. cymitquimica.com This reactivity allows for its incorporation into polymer chains, imparting specific properties to the final material. guidechem.com

The maleimide group in this compound can participate in various chemical reactions, making it an effective crosslinking agent in polymer chemistry. cymitquimica.com Crosslinking is a process that forms a three-dimensional network structure within a polymer, significantly enhancing its mechanical strength, thermal stability, and chemical resistance. The bulky tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the resulting crosslinked structure. This property is particularly useful in applications where high thermal stability and resistance to degradation are required. For instance, this compound is used as a vulcanization crosslinking agent in the rubber industry. google.com

The incorporation of this compound into polymer networks can modify their fundamental properties. For example, research has been conducted on the synthesis of poly(N-n-butylmaleimide)–clay nanocomposites where the maleimide monomer is polymerized in the presence of organically modified montmorillonite. researchgate.net While this study used the n-butyl isomer, it highlights a strategy where maleimide derivatives are used to create polymer-clay nanocomposites. researchgate.net The interaction between the polymer and the clay can lead to exfoliated nanocomposites with enhanced properties, such as a higher glass transition temperature compared to the pure polymer. researchgate.net The use of this compound as a comonomer in polymers of intrinsic microporosity (PIMs) has also been explored, where its inclusion, along with other maleimide derivatives, was found to influence gas and water vapor transport properties. nih.gov Specifically, the maleimide moiety increased the water affinity of the homopolymers. nih.gov

Crosslinking Agents in Polymer Systems

Advanced Polymer Research with this compound

Further research delves into more advanced and specialized applications of polymers derived from this compound, capitalizing on its unique structural features.

Research into poly(N-tert-alkylmaleimide)s, including poly(this compound), has revealed interesting thermal decomposition behaviors. researchgate.net Studies have shown that these polymers can be synthesized to have high molecular weights through radical polymerization. researchgate.net The polymerization reactivity itself is dependent on the bulkiness of the N-substituent. researchgate.net Thermogravimetric analysis of these polymers indicates specific thermal decomposition pathways, which is a foundational aspect for developing materials that respond to mechanical stress, known as mechano-sensitive polymers. researchgate.net A recent study highlighted a thermally stable, mechano-sensitive polymer capable of releasing sulfur dioxide (SO2), demonstrating the potential for N-substituted maleimides in creating smart materials. researchgate.net

A primary application of this compound is as a heat-resistant modifier for high molecular weight materials. google.com The incorporation of tBMI into polymer structures can significantly increase their thermal stability. google.com This makes it a valuable additive in industries where materials are exposed to high temperatures, such as the aviation and electrical industries. google.com Polymers modified with this compound can also exhibit improved properties like water and fire resistance. google.com The synthesis of this compound has been optimized to produce a high-purity product suitable for these demanding applications, highlighting its industrial importance as a heat-resistant modifier. google.com

Table 2: Properties of Poly(N-tert-alkylmaleimide)s

| Polymer | N-Substituent | Key Finding from Thermogravimetric Analysis | Potential Application Area |

|---|---|---|---|

| Poly(this compound) | tert-Butyl | Specific thermal decomposition pathway influenced by bulky group. researchgate.net | Mechano-sensitive polymers, Heat-resistant materials. google.comresearchgate.net |

| Poly(N-tert-amylmaleimide) | tert-Amyl | Decomposition characteristics vary with substituent bulkiness. researchgate.net | Advanced functional polymers. researchgate.net |

| Poly(N-tert-octylmaleimide) | tert-Octyl | Reactivity and thermal stability are substituent-dependent. researchgate.net | Advanced functional polymers. researchgate.net |

This table summarizes findings related to the thermal properties of various poly(N-tert-alkylmaleimide)s, which are crucial for their application in advanced polymer research.

Chemical Reactivity and Derivatization of N Tert Butylmaleimide

Electrophilic Character of the Maleimide (B117702) Group

The maleimide group in N-tert-Butylmaleimide possesses a distinct electrophilic character. This is primarily due to the presence of two carbonyl groups flanking a carbon-carbon double bond within a five-membered ring. The electron-withdrawing nature of the carbonyl groups polarizes the double bond, rendering the β-carbon atom susceptible to attack by nucleophiles. The tert-butyl group, being sterically bulky, can influence the accessibility of the electrophilic centers, which in some cases enhances the selectivity of its reactions compared to less hindered maleimides.

Michael Addition Reactions of this compound

The electrophilic nature of the maleimide double bond makes this compound an excellent Michael acceptor. It readily undergoes Michael addition reactions, a type of conjugate addition, with a variety of nucleophiles. This reaction is a cornerstone of its utility, particularly in the realm of bioconjugation.

Among the various nucleophiles that react with this compound, thiols are of particular importance due to the high reactivity and specificity of the thiol-maleimide reaction. The soft nature of the thiol nucleophile preferentially attacks the soft electrophilic β-carbon of the maleimide ring.

The reaction between thiols and maleimides is often categorized as a "click" reaction due to its high efficiency, rapid kinetics, chemoselectivity, and the fact that it can proceed under mild, often physiological, conditions without the need for catalysts. rsc.orgresearchgate.net This "click" nature makes the thiol-maleimide ligation a powerful tool for covalently linking molecules in a specific and predictable manner. rsc.orgresearchgate.netnih.gov The reaction is robust, fast, and produces highly stereospecific and regiospecific adducts. nih.gov

The selective reactivity of this compound with thiol groups, particularly the sulfhydryl group of cysteine residues in proteins and peptides, is widely exploited in bioconjugation. bachem.comnih.gov This strategy is used to attach various labels and molecules to biomolecules, including:

Fluorescent dyes: For imaging and tracking purposes. bachem.combachem.com

Polyethylene (B3416737) glycol (PEG) moieties: To improve the pharmacokinetic properties of therapeutic proteins. bachem.comnih.gov

Radiolabels: For diagnostic and therapeutic applications in nuclear medicine. bachem.combachem.comnih.gov

Small molecule drugs: To create antibody-drug conjugates (ADCs) for targeted cancer therapy. bachem.combachem.com

For instance, this compound has been utilized in the AbClick™ technology for antibody-drug conjugation, where it captures a freed thiol to attach a norbornene group for further conjugation. oup.com The stability of the resulting thiosuccinimide linkage is a critical factor in the efficacy of these bioconjugates. thno.org

Table 1: Applications of Thiol-Maleimide Conjugation

| Application | Description | Example Molecules Attached |

|---|---|---|

| Protein Labeling | Covalent modification of cysteine residues for detection and study. | Fluorescent Dyes, Biotin |

| Drug Delivery | Creation of antibody-drug conjugates (ADCs) for targeted therapy. | Cytotoxic Payloads |

| PEGylation | Attachment of polyethylene glycol to improve drug solubility and circulation time. | PEG Chains |

| Radiopharmaceutical Synthesis | Labeling of biomolecules with radioisotopes for imaging and therapy. | 18F-labeled prosthetic groups |

Despite the high selectivity of the thiol-maleimide reaction, side reactions can occur, which can complicate the purification and characterization of the conjugate. bachem.combachem.com One notable side reaction is the formation of a thiazine (B8601807) derivative when the maleimide reacts with a peptide or protein containing an N-terminal cysteine. bachem.comnih.govnih.gov

This rearrangement occurs after the initial Michael addition, where the N-terminal amine of the cysteine attacks a carbonyl group of the succinimide (B58015) ring. bachem.com This leads to a transcyclization, forming a six-membered thiazine ring. bachem.com The rate of thiazine formation is influenced by pH, with the reaction being more significant at neutral to basic pH. nih.govnih.gov It has been observed that varying the N-substituent on the maleimide can affect the rate of this side reaction. nih.gov To avoid this impurity, conjugation reactions can be performed under acidic conditions or by using a cysteine residue that is not at the N-terminus. nih.govnih.gov

Table 2: Factors Influencing Thiazine Formation

| Factor | Influence on Thiazine Formation |

|---|---|

| pH | Increased formation at neutral and basic pH. nih.govnih.gov |

| Position of Cysteine | Occurs with N-terminal cysteine residues. bachem.comnih.govnih.gov |

| Maleimide N-substituent | Can affect the rate of conversion to thiazine. nih.gov |

The Michael addition of a thiol to this compound proceeds through a conjugate addition mechanism. The reaction is typically initiated by a base or a nucleophilic catalyst. nih.govnsf.gov

In a base-catalyzed mechanism, a base abstracts a proton from the thiol to form a thiolate anion. nih.govnsf.gov This highly nucleophilic thiolate then attacks the β-carbon of the electron-deficient double bond in the maleimide ring. nih.govmasterorganicchemistry.com This leads to the formation of an enolate intermediate, which is subsequently protonated by the solvent or a protonated base to yield the final thiosuccinimide adduct. masterorganicchemistry.comwikipedia.org

Deprotonation: A base removes the acidic proton from the thiol (R-SH), forming a thiolate anion (R-S⁻). nih.govmasterorganicchemistry.com

Nucleophilic Attack: The thiolate anion attacks the β-carbon of the α,β-unsaturated carbonyl system of the maleimide. masterorganicchemistry.comresearchgate.net

Protonation: The resulting enolate intermediate is protonated to give the stable thioether adduct. masterorganicchemistry.comwikipedia.org

The reaction is thermodynamically controlled, driven by the formation of a stable carbon-sulfur bond. organic-chemistry.org The rate of the reaction is dependent on several factors, including the pKa of the thiol, the solvent, and the presence of catalysts. researchgate.netnsf.gov

Reaction with Nucleophilic Species, particularly Thiols

Thiol Conjugation and Bioconjugation Strategies

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of organic synthesis, enabling the construction of cyclic molecules in a single, often stereocontrolled, step. This compound, with its electron-deficient carbon-carbon double bond, is an excellent substrate for various cycloaddition reactions, serving as a reactive dienophile or a partner in photochemical cycloadditions.

Diels-Alder Reactions with this compound

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring. wikipedia.org In this reaction, this compound typically acts as the dienophile due to the electron-withdrawing nature of its two carbonyl groups, which polarizes the double bond and makes it susceptible to attack by an electron-rich diene. rug.nl

The versatility of this compound as a dienophile is demonstrated in its reaction with various dienes. For instance, it has been shown to react with unsubstituted naphthalene, a relatively inert aromatic compound, to yield a Diels-Alder adduct with syn-selectivity, a reaction facilitated by confinement within a coordination cage. researchgate.netoup.comoup.com This highlights the ability to drive reactions with otherwise unreactive partners under specific conditions. In another example, the reaction of this compound with 1,5-dien-3-ynes resulted in the formation of two diastereoisomeric bisadducts, the endo,endo,syn-isomer and the endo,exo,syn-adduct, in a roughly 2:1 ratio. anu.edu.au This demonstrates the influence of the dienophile's structure on the stereochemical outcome of the reaction.

The reactivity of this compound in Diels-Alder reactions can be influenced by various factors, including the reaction medium. Aqueous conditions have been shown to accelerate Diels-Alder reactions, a phenomenon attributed to the hydrophobic effect which promotes the association of organic reactants. academie-sciences.frucl.ac.uk

Table 1: Examples of Diels-Alder Reactions Involving this compound

| Diene | Reaction Conditions | Product(s) | Reference(s) |

| Unsubstituted Naphthalene | Coordination cage | syn-adduct | researchgate.netoup.comoup.com |

| 1,5-Dien-3-yne | Not specified | endo,endo,syn- and endo,exo,syn-bisadducts | anu.edu.au |

| Cyclopentadiene (B3395910) | Aqueous media | Diels-Alder adduct | academie-sciences.fr |

Recent research has shed light on the significant role of surface phenomena in modulating the reactivity of this compound in Diels-Alder reactions, particularly in the context of solid-gas phase reactions. rsc.org Studies involving the reaction of thin-film pentacene (B32325) with vapor-phase this compound have revealed that reactivity at the surface does not necessarily mirror that observed in solution. rsc.org

In these experiments, this compound, which is a liquid at the reaction temperature of 50 °C, reacted significantly faster with the pentacene thin film than N-methylmaleimide, a solid under the same conditions, despite solution-phase kinetics suggesting otherwise. rsc.org This observation led to the postulation that the phase of the adsorbate plays a crucial role. The proposed mechanism suggests that liquid molecules, like this compound, can form multilayers on the surface, leading to a higher effective concentration and enhanced reaction rates compared to solid adsorbates. rsc.org

While sterics do play a role, as evidenced by the slower surface reaction of this compound compared to the less bulky N-ethyl- and N-propylmaleimide, this factor is less dominant than the phase of the adsorbing molecule. rsc.org The reaction rates in the thin-film were found to be at least 13 times faster than predicted by solution kinetics for all liquid maleimides tested. rsc.org These findings underscore the importance of considering surface adsorption and the physical state of reactants when designing and predicting the outcomes of solid-state reactions.

Table 2: Comparison of Reactivity in Solution vs. Thin Film for Diels-Alder Reaction with Pentacene

| Maleimide | Physical State at 50°C | Solution Rate Constant (k_soln, M⁻¹s⁻¹) | Thin Film Reactivity Trend | Reference(s) |

| N-methylmaleimide | Solid | Not specified | Slowest | rsc.org |

| This compound | Liquid | 0.051 | Faster than N-methylmaleimide | rsc.org |

| N-ethylmaleimide | Liquid | Not specified | Faster than this compound | rsc.org |

| N-propylmaleimide | Liquid | Not specified | Fastest | rsc.org |

[2+2] Photocycloadditions (General for maleimides)

Maleimides, as a class of compounds, are known to participate in [2+2] photocycloaddition reactions with alkenes to form cyclobutane (B1203170) rings. nih.govmdpi.com These reactions are typically photochemically initiated, as the corresponding thermal reaction is forbidden by the Woodward-Hoffmann rules. nih.govrsc.org The reaction generally proceeds through the triplet excited state of the maleimide. rsc.org

For N-alkyl substituted maleimides, such as this compound, the reaction with alkenes can often proceed under UV irradiation (e.g., 370 nm) without the need for an external photosensitizer. nih.govacs.org This is because N-alkyl maleimides can efficiently undergo intersystem crossing to their reactive triplet state upon direct irradiation. mdpi.com In contrast, N-aryl maleimides often require a photosensitizer to facilitate the reaction, as their triplet quantum yields are typically low. nih.govmdpi.com

The mechanism of the [2+2] photocycloaddition involves the formation of a triplet diradical intermediate. rsc.org The stereochemical outcome of the reaction (endo vs. exo) is influenced by the relative stability of these diradical intermediates. mdpi.com The final carbon-carbon bond formation to close the cyclobutane ring occurs after intersystem crossing from the triplet state back to the ground state. rsc.org

Other Significant Chemical Transformations

Beyond cycloaddition reactions, this compound is a valuable building block in a variety of other chemical transformations, including C-H bond functionalization and acyl transfer reactions.

C-H Bond Functionalization using this compound

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis due to its atom and step economy. beilstein-journals.orgrsc.org this compound has been successfully employed as a coupling partner in such reactions.

One notable example is the visible-light-induced cascade functionalization of C(sp³)–Br and C(sp²)–H bonds to synthesize fused benzo[e]isoindole-1,3,5-triones. lookchem.com In this process, a radical generated from an α-bromoacetophenone adds to the double bond of this compound. This is followed by an intramolecular cyclization involving a C-H bond on the aromatic ring, leading to the formation of the complex tricyclic product. lookchem.com This reaction proceeds via a single-electron-transfer radical process, as evidenced by the complete inhibition of the reaction in the presence of the radical scavenger TEMPO. lookchem.com

Transition metal catalysis has also enabled the use of this compound in C-H functionalization reactions. For example, iridium-catalyzed double C-H bond activation has been used to achieve the ortho-alkenylation of arenes with this compound. sigmaaldrich.com

S to N Acyl Transfer Reactions

S to N acyl transfer is a chemoselective process for forming amide bonds and is a key step in various biological processes like protein splicing and ubiquitination. nih.gov This reaction involves the intramolecular transfer of an acyl group from a thiol to an amine.

In the context of antibody-drug conjugates (ADCs), this compound has been utilized to facilitate a proximity-driven S to N acyl transfer reaction. acs.orgnih.gov In this specific application, a thioester-equipped peptide that binds to a specific site on an antibody is used. acs.orgnih.gov The binding event brings the thioester group into close proximity with a lysine (B10760008) residue on the antibody, enabling a selective S to N acyl transfer to form an amide bond. acs.orgnih.gov this compound plays a crucial role by scavenging the thiol byproduct that is released during this process. acs.orgnih.govaminer.cn This scavenging action helps to drive the equilibrium towards the acylated product, resulting in high yields of the desired modified antibody. acs.orgnih.gov

Biological and Biomedical Research Applications of N Tert Butylmaleimide

Antimicrobial Activities of N-tert-Butylmaleimide

This compound has been a subject of research for its potential antimicrobial properties. Like other maleimide (B117702) derivatives, its mode of action is often associated with its ability to interact with essential enzymes in microorganisms, leading to the disruption of vital cellular processes.

Antibacterial Properties against Escherichia coli

Studies have indicated that this compound exhibits antibacterial properties, particularly against the Gram-negative bacterium Escherichia coli. researchgate.netanalis.com.my Research has shown that N-substituted maleimides, including the tert-butyl variant, can inhibit the growth of E. coli. analis.com.myresearchgate.net The minimum inhibitory concentration (MIC) of this compound against E. coli has been reported to be 32 µg/mL. researchgate.net

Antifungal Activity (General for maleimides)

Maleimide derivatives, as a class of compounds, have been recognized for their antifungal properties. sciopen.comnih.gov These compounds can interfere with fungal growth by various mechanisms. One key mechanism is the disruption of the fungal cell wall, a structure essential for maintaining cell integrity. sciopen.com Maleimides have been found to inhibit enzymes crucial for cell wall synthesis, such as chitin (B13524) synthase and β-(1,3)-glucan synthase. sciopen.comtandfonline.comresearchgate.net For instance, some maleimide derivatives can interfere with iron ion homeostasis, which in turn inhibits ergosterol (B1671047) biosynthesis and increases cell membrane permeability. sciopen.comnih.gov This disruption leads to the leakage of intracellular components and ultimately, fungal cell death. sciopen.comnih.gov The antifungal activity of N-substituted maleimides can be quite potent, with some derivatives showing minimum inhibitory concentrations (MICs) in the range of 0.5–4 µg ml−1. tandfonline.com

Anti-Leishmanial Activity

Research into a series of maleimides has revealed their potential as anti-leishmanial agents. nih.gov Some synthesized maleimide derivatives have demonstrated significant activity against Leishmania promastigotes, with IC50 values in some cases being lower than that of the standard treatment, amphotericin B. nih.gov The anti-leishmanial activity was found to be influenced by the nature of the substituent on the maleimide ring, with N-alkyl substituted maleimides showing a decrease in activity as the alkyl chain length increased. nih.gov

Enzyme Inhibition Studies

The biological activity of this compound and related compounds is often attributed to their ability to inhibit specific enzymes, particularly those containing reactive thiol groups.

Interaction with Thiol-Containing Enzymes (e.g., Cysteine Protease, β-(1,3)-glucan synthase)

This compound is known to interact with and inhibit thiol-containing enzymes. nih.gov This includes cysteine proteases, which play crucial roles in the life cycle of various organisms, and β-(1,3)-glucan synthase, an essential enzyme in fungal cell wall synthesis. tandfonline.comresearchgate.netnih.gov The inhibition of β-(1,3)-glucan synthase by this compound has been quantified, with a reported IC50 value of 13.7 ± 2.3 μg/mL. tandfonline.comnih.gov This inhibition disrupts the synthesis of β-(1,3)-glucan, a key component of the fungal cell wall, leading to weakened cell walls and compromised fungal growth. tandfonline.com Maleimides, in general, are recognized as effective inhibitors of enzymes with essential reactive cysteinyl residues. tandfonline.com

Mechanism of Enzyme Inactivation

The mechanism by which this compound and other maleimides inactivate enzymes typically involves the covalent modification of sulfhydryl (thiol) groups present in the enzyme's active site. nih.gov The electrophilic double bond in the maleimide ring is susceptible to nucleophilic attack by the thiol group of a cysteine residue. wiley.com This reaction, a Michael addition, results in the formation of a stable covalent bond between the maleimide and the enzyme. nih.gov This irreversible binding alters the three-dimensional structure of the enzyme and blocks the active site, thereby inactivating it. nih.gov This inactivation of essential enzymes disrupts the metabolic pathways of the microorganism, leading to the observed antimicrobial effects. analis.com.my

Bioconjugation and Labeling in Biological Systems

Bioconjugation, the process of linking molecules to biomolecules such as proteins, is a cornerstone of modern biomedical research. This compound serves as a key reagent in this field due to its specific reactivity with thiol groups.

Quantitation of Thiol Metabolites in Biological Samples

Thiols are a class of organic compounds that play crucial roles in cellular metabolism and antioxidant defense. The ability to accurately measure their concentrations is vital for understanding various physiological and pathological states.

In the field of metabolomics, which involves the comprehensive study of small molecule metabolites, this compound and related maleimides are used as derivatizing agents to enhance the detection and quantification of thiol-containing metabolites by mass spectrometry. rsc.orgrsc.org By reacting thiols with a labeling agent, their chemical properties are altered, often leading to improved ionization efficiency and chromatographic separation. rsc.org This strategy is crucial for accurately profiling sulfur pathway intermediates and understanding the impact of conditions like oxidative stress on cellular metabolism. rsc.orgrsc.org For example, a fluorous-tagged maleimide has been used to improve the signal intensity of thiol metabolites by at least four-fold in liquid chromatography-mass spectrometry (LC-MS) analysis, enabling a more sensitive comparison of thiol levels in different biological samples. rsc.org

Labeling of Free Cysteine in Proteins and Monoclonal Antibodies

Free cysteine residues in proteins, those not involved in disulfide bonds, can be indicative of protein structure, stability, and potential for aggregation. tandfonline.com Monoclonal antibodies (mAbs), a major class of therapeutic proteins, are particularly scrutinized for their free cysteine content as it is a critical quality attribute.

Mass spectrometry (MS) is a powerful analytical technique used to identify and quantify molecules based on their mass-to-charge ratio. When coupled with this compound labeling, MS becomes a highly effective tool for characterizing free cysteines in proteins. tandfonline.comnih.gov

The process involves labeling the free sulfhydryl groups with NtBM. researchgate.net The resulting mass shift in the protein or its peptide fragments, which can be precisely measured by MS, unambiguously identifies the site of the free cysteine. researchgate.netnih.gov This method is sensitive enough to detect as little as a 2% abundance of free sulfhydryls at individual cysteine residues. nih.govresearchgate.net

Differential labeling strategies, using isotopic versions of maleimides like d0- and d5-N-ethylmaleimide, allow for the relative quantification of free sulfhydryls at different sites within a protein. tandfonline.comnih.govresearchgate.net This provides detailed insights into the protein's structure and redox state.

Site-Selective Antibody-Drug Conjugation (ADC)

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. rsc.org The method of linking the drug to the antibody is critical for the ADC's efficacy and safety. nih.gov

This compound has been utilized in innovative strategies for site-selective ADC synthesis. acs.orgnih.gov In one approach, a proximity-driven reaction was developed where an Fc-binding peptide equipped with a thioester selectively acylates a specific lysine (B10760008) residue (K248) on the antibody trastuzumab. acs.orgnih.gov this compound played a crucial role by scavenging the thiol byproduct of this reaction, which accelerated the cross-linking and resulted in a high yield (approximately 95%) of the desired modified antibody. acs.orgnih.gov This site-selectively modified antibody, bearing a "handle" for drug attachment, could then be conjugated to a cytotoxic drug to create a homogeneous ADC with a precise drug-to-antibody ratio. acs.orgnih.gov Such homogeneous ADCs have demonstrated superior pharmacological profiles compared to their heterogeneously conjugated counterparts. rsc.org

Table 2: Application of this compound in ADC Development

| Study | Application | Key Finding | Reference(s) |

|---|

Potential Therapeutic and Diagnostic Applications (General for maleimides)

The maleimide functional group, the reactive component of this compound, is a versatile tool in the development of therapeutic and diagnostic agents. ontosight.ai Its ability to form stable covalent bonds with thiols makes it ideal for linking various molecules, including drugs, diagnostic labels, and targeting moieties, to proteins and other biomolecules. ontosight.ai

In diagnostics, maleimides are used to attach imaging agents, such as radioisotopes or fluorescent dyes, to targeting molecules like antibodies or peptides. thno.orggoogle.com This allows for the visualization of specific cells or tissues in the body, aiding in the diagnosis of diseases like cancer. google.comhiyka.com For instance, maleimide-activated gold nanoparticles can be used as contrast agents for various imaging techniques. hiyka.com

In therapeutics, maleimides are fundamental to the construction of ADCs, which deliver cytotoxic agents directly to cancer cells, minimizing damage to healthy tissues. Beyond oncology, maleimide-based conjugation is being explored for drug delivery in inflammatory, infectious, and genetic diseases. hiyka.com The stability of the bond formed by maleimides is a key consideration, as premature cleavage of the drug from its carrier can lead to off-target toxicity and reduced efficacy. thno.org Research continues to focus on developing maleimide-based linkers with optimal stability profiles for various therapeutic applications. thno.org